2-Amino-3-nitronaphthoquinone
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Overview
Description
2-Amino-3-nitronaphthoquinone is a chemical compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, biology, and industry. The compound’s structure consists of a naphthoquinone core with an amino group at the 2-position and a nitro group at the 3-position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-nitronaphthoquinone typically involves the nitration of 2-amino-1,4-naphthoquinone. One common method includes the reaction of 2-amino-1,4-naphthoquinone with nitric acid under controlled conditions to introduce the nitro group at the 3-position. The reaction is usually carried out in an acidic medium, and the temperature is carefully monitored to prevent over-nitration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-nitronaphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions with various nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and iron powder are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products: The major products formed from these reactions include various substituted naphthoquinones, amino derivatives, and other functionalized compounds .
Scientific Research Applications
2-Amino-3-nitronaphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study for potential therapeutic applications
Medicine: Research has shown its potential in developing new drugs for treating infections and cancer
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-nitronaphthoquinone involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can damage cellular components, leading to cell death, which is particularly useful in targeting cancer cells .
Molecular Targets and Pathways:
DNA: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Proteins: It can inhibit the activity of certain enzymes involved in cellular metabolism.
Comparison with Similar Compounds
2-Amino-3-nitronaphthoquinone can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: Lacks the amino and nitro groups, making it less reactive in certain biological contexts.
2-Amino-1,4-naphthoquinone: Similar structure but without the nitro group, leading to different reactivity and biological activity.
3-Nitro-1,4-naphthoquinone: Lacks the amino group, affecting its chemical and biological properties
Uniqueness: The presence of both amino and nitro groups in this compound provides a unique combination of reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-3-nitronaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c11-7-8(12(15)16)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBMAEPCVLHWNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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